N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, a benzofuran ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzotriazole ring through the cyclization of o-phenylenediamine with nitrous acid. This intermediate is then coupled with a benzofuran derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The benzotriazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzotriazole moiety.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its combination of a benzotriazole ring and a benzofuran moiety, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.
Properties
Molecular Formula |
C22H16N4O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H16N4O3/c1-28-17-9-7-16(8-10-17)26-24-18-11-6-15(13-19(18)25-26)23-22(27)21-12-14-4-2-3-5-20(14)29-21/h2-13H,1H3,(H,23,27) |
InChI Key |
VUUVYRANZBRQAO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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